molecular formula C7H5Br2I B1376881 2-Bromo-1-(bromomethyl)-3-iodobenzene CAS No. 1261757-20-3

2-Bromo-1-(bromomethyl)-3-iodobenzene

Cat. No. B1376881
CAS RN: 1261757-20-3
M. Wt: 375.83 g/mol
InChI Key: KDGFTIJXTPBJBP-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-3-iodobenzene (BBMB) is an organic chemical compound that is used in various scientific applications. It is a brominated hydrocarbon that is used as a reagent in organic synthesis and as a catalyst in a variety of reactions. BBMB is a colorless, odorless, and non-toxic compound with a molecular weight of 295.99 g/mol. It is a stable compound with a melting point of 81-82°C and a boiling point of 154-156°C.

Scientific Research Applications

Domino Processes to Benzofurans

  • A study demonstrated the use of 1-bromo-2-iodobenzenes in a CuI-catalyzed domino process with beta-keto esters, leading to the formation of 2,3-disubstituted benzofurans. This process includes an intermolecular C-C bond formation followed by an intramolecular C-O bond formation, showcasing the versatility of such halogenated benzenes in constructing complex organic frameworks (Lu et al., 2007).

Synthesis of Biaryls

  • Another study highlighted the role of 1,2-dibromobenzene derivatives, including those similar to 2-Bromo-1-(bromomethyl)-3-iodobenzene, in the aryne route to biaryls. This methodology involves the formation of halolithiobiphenyl intermediates, underpinning the importance of such compounds in the construction of biaryl systems with uncommon substituent patterns (Leroux & Schlosser, 2002).

Structural Analyses

  • The structural characteristics of bromo- and bromomethyl-substituted benzenes have been studied, providing insights into the interactions such as C–H···Br, C–Br···Br, and C–Br···π within these compounds. This knowledge is crucial for understanding the reactivity and properties of compounds like 2-Bromo-1-(bromomethyl)-3-iodobenzene in various chemical contexts (Jones et al., 2012).

Coupling Reactions

  • Research has also explored the Cu-catalyzed reactions of 1,2-dihalobenzenes with 1,3-cyclohexanediones to synthesize 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones, illustrating the utility of dihalobenzenes in coupling reactions leading to heterocyclic compounds (Aljaar et al., 2012).

properties

IUPAC Name

2-bromo-1-(bromomethyl)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGFTIJXTPBJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743519
Record name 2-Bromo-1-(bromomethyl)-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(bromomethyl)-3-iodobenzene

CAS RN

1261757-20-3, 1261649-03-9
Record name 2-Bromo-1-(bromomethyl)-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-iodobenzyl bromide
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